molecular formula C7H7ClINO2 B1487655 5-Chloro-4-iodo-2,3-dimethoxypyridine CAS No. 1299607-43-4

5-Chloro-4-iodo-2,3-dimethoxypyridine

Cat. No.: B1487655
CAS No.: 1299607-43-4
M. Wt: 299.49 g/mol
InChI Key: HGMCZYDZUSTGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 5-chloro-4-iodo-2,3-dimethoxypyridine exhibits a highly substituted pyridine ring system with four distinct substituents arranged in a specific regiochemical pattern. The compound features chlorine and iodine atoms positioned at the 5 and 4 positions respectively, while methoxy groups occupy the 2 and 3 positions of the pyridine ring. The International Union of Pure and Applied Chemistry designation follows the systematic nomenclature as this compound, with the corresponding Chemical Abstracts Service registry number 1299607-43-4.

The crystallographic analysis reveals that this compound exists as a solid at room temperature, demonstrating sufficient intermolecular forces to maintain a crystalline lattice structure. The structural determination shows that the pyridine nitrogen atom maintains its characteristic sp² hybridization, contributing to the planar geometry of the heterocyclic ring system. The positioning of the halogen substituents creates significant steric considerations, particularly between the bulky iodine atom at position 4 and the adjacent methoxy group at position 3.

The International Chemical Identifier string 1S/C7H7ClINO2/c1-11-6-5(9)4(8)3-10-7(6)12-2/h3H,1-2H3 provides detailed connectivity information, indicating the specific arrangement of atoms within the molecular framework. This connectivity pattern demonstrates the substitution sequence around the pyridine ring, with methoxy groups attached through ether linkages at positions 2 and 3, while the halogen substituents form direct carbon-halogen bonds at positions 4 and 5.

Property Value Reference
Molecular Formula C₇H₇ClINO₂
Molecular Weight 299.49 g/mol
Physical State Solid
Purity 97%
Chemical Abstracts Service Number 1299607-43-4

Electronic Configuration and Resonance Effects

The electronic configuration of this compound demonstrates a complex interplay between electron-donating and electron-withdrawing effects distributed across the pyridine ring system. The methoxy substituents at positions 2 and 3 function as electron-donating groups through both inductive and resonance mechanisms, contributing electron density to the aromatic system through their lone pair electrons. These methoxy groups exhibit characteristic electron-donating properties that can participate in resonance stabilization of the pyridine ring, particularly through overlap of oxygen lone pairs with the π-system of the aromatic ring.

Conversely, the halogen substituents at positions 4 and 5 exhibit distinct electronic effects based on their electronegativity and size characteristics. The chlorine atom at position 5 demonstrates moderate electron-withdrawing properties through its high electronegativity, creating an electron-deficient region adjacent to the pyridine nitrogen. The iodine substituent at position 4 presents a more complex electronic picture, combining significant electron-withdrawing inductive effects with potential π-donation capabilities due to its larger atomic size and available d-orbitals.

The overall electronic configuration results in a polarized molecular system where electron density distribution varies significantly across different regions of the pyridine ring. The pyridine nitrogen maintains its characteristic electron-deficient nature, enhanced by the presence of electron-withdrawing halogen substituents, while the methoxy-substituted regions exhibit increased electron density. This electronic configuration pattern influences the compound's reactivity profile and determines its behavior in various chemical transformations.

The resonance effects within the molecular system create multiple canonical structures that contribute to the overall stability and electronic properties of the compound. The methoxy groups can donate electron density through resonance, while simultaneously the halogen substituents withdraw electron density through inductive effects, establishing a balanced electronic configuration that impacts both chemical reactivity and physical properties.

Thermodynamic Properties and Stability Profiling

The thermodynamic properties of this compound reflect the compound's molecular structure and substitution pattern, contributing to its overall stability profile under various conditions. The compound demonstrates sufficient thermal stability to exist as a crystalline solid under standard laboratory conditions, indicating favorable intermolecular interactions and lattice energy characteristics. The presence of multiple substituents creates a sterically hindered molecular environment that influences both kinetic and thermodynamic stability parameters.

The stability profiling of this compound reveals several important considerations related to its halogen substituents and methoxy groups. The carbon-iodine bond represents the most thermodynamically labile position within the molecular framework, as iodine forms relatively weak bonds with carbon compared to other halogens. This characteristic makes the 4-position particularly susceptible to nucleophilic substitution reactions and other bond-breaking processes under appropriate reaction conditions.

The methoxy substituents contribute to molecular stability through their electron-donating properties, which help stabilize the overall electronic configuration of the pyridine ring system. These groups also provide steric protection for adjacent positions on the ring, influencing the kinetic accessibility of various reaction pathways. The combination of electron-donating methoxy groups and electron-withdrawing halogen substituents creates a thermodynamically balanced system that exhibits moderate stability under neutral conditions.

Storage and handling considerations indicate that the compound requires protection from light and moisture, suggesting potential photochemical instability and hydrolytic susceptibility. The recommended storage temperature below -20°C further indicates thermal sensitivity that necessitates careful temperature control to maintain compound integrity over extended periods.

Stability Parameter Characteristic Implication
Thermal Stability Moderate Requires low temperature storage
Photochemical Stability Light sensitive Requires dark storage conditions
Hydrolytic Stability Moisture sensitive Requires dry storage environment
Carbon-Iodine Bond Thermodynamically labile Susceptible to substitution reactions

Properties

IUPAC Name

5-chloro-4-iodo-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO2/c1-11-6-5(9)4(8)3-10-7(6)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMCZYDZUSTGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1OC)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276831
Record name Pyridine, 5-chloro-4-iodo-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-43-4
Record name Pyridine, 5-chloro-4-iodo-2,3-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-chloro-4-iodo-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis generally starts from 2,3-dimethoxypyridine or closely related derivatives such as 2,4-dimethoxypyridine. The key challenge is the selective introduction of chlorine at position 5 and iodine at position 4 without affecting the methoxy groups or other positions on the pyridine ring.

Selective Halogenation Approaches

Chlorination at C-5 Position
  • Reagents: N-Chlorosuccinimide (NCS) is commonly used for chlorination of dimethoxypyridines.
  • Procedure: For example, 2,4-dimethoxypyridine can be chlorinated at both C-3 and C-5 positions using NCS in acetonitrile at 50 °C, yielding 3,5-dichloro-2,4-dimethoxypyridine in about 88% yield. However, selective monochlorination at C-5 is challenging due to poor regioselectivity, often resulting in chlorination at C-3 instead.
  • Alternative: Sulfuryl chloride has been tested but gives low yields (8–10%).
Iodination at C-4 Position
  • Iodination at the 4-position can be achieved via halogen exchange or direct iodination methods, often involving copper-catalyzed reactions or halogen exchange with sodium iodide.
  • For example, copper(I) iodide catalyzed halogen exchange reactions have been reported to convert 5-bromo derivatives to 5-iodo derivatives under argon atmosphere at elevated temperatures (~110 °C).

Synthetic Route to 5-Chloro-4-iodo-2,3-dimethoxypyridine

A plausible synthetic sequence based on the literature and analogous halogenation reactions is as follows:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Starting material preparation 2,3-Dimethoxypyridine (commercial or synthesized) Base scaffold for halogenation
2 Chlorination N-Chlorosuccinimide (NCS), acetonitrile, 50 °C, 3 h Formation of 5-chloro-2,3-dimethoxypyridine or 3,5-dichloro derivative (regioselectivity challenge)
3 Iodination CuI catalyst, NaI, dioxane, 110 °C, 24 h, inert atmosphere Halogen exchange or direct iodination at C-4 to install iodine substituent
4 Purification Flash chromatography on silica gel, hexane/ethyl acetate eluent Isolation of pure this compound

This sequence is supported by the following findings:

  • The chlorination step is critical and may require optimization to favor chlorination at C-5 over C-3.
  • Iodination via copper-catalyzed halogen exchange is effective for introducing iodine at the 4-position, as demonstrated for related pyridine derivatives.
  • Purification by flash chromatography ensures removal of side products and unreacted starting materials.

Mechanistic and Practical Considerations

  • Regioselectivity: The electronic effects of the methoxy groups direct electrophilic halogenation. Methoxy groups are electron-donating and activate the pyridine ring, but their position influences which carbons are most reactive.
  • Halogen Reactivity: Iodide ions are more nucleophilic than bromide ions, facilitating halogen exchange reactions under milder conditions.
  • Reaction Conditions: Elevated temperatures (e.g., 110 °C) and inert atmosphere (argon) are often necessary to drive halogen exchange reactions to completion.
  • Purification: Silica gel chromatography with non-polar to moderately polar eluents (hexane/ethyl acetate) is effective for isolating the desired product.

Summary Table of Key Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Chlorination (C-5) NCS, acetonitrile, 50 °C, 3 h ~88 May produce mixture; regioselectivity needs control
Iodination (C-4) CuI (5 mol%), NaI, dioxane, 110 °C, 24 h 90+ Copper-catalyzed halogen exchange effective
Purification Flash chromatography (hexane/EtOAc 10:1) - Required for product isolation and purity

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-iodo-2,3-dimethoxypyridine can undergo various types of chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to iodate or iodide under specific conditions.

  • Reduction: The chlorine atom can be reduced to form chloroalkanes or other reduced derivatives.

  • Substitution: The methoxy groups can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) or hydroxylamine (NH2OH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Iodates, iodides, and other oxidized derivatives.

  • Reduction: Chloroalkanes and other reduced derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

5-Chloro-4-iodo-2,3-dimethoxypyridine is used in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of halogenated compounds in biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-4-iodo-2,3-dimethoxypyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and commercial attributes of 5-Chloro-4-iodo-2,3-dimethoxypyridine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Price (1 g) Purity/Notes
This compound C₇H₇ClINO₂ 299.49 Cl (5), I (4), OMe (2,3) $500 95% (AK Scientific)
5-Chloro-2,3-dimethoxypyridine C₇H₈ClNO₂ 173.60 Cl (5), OMe (2,3) $240 CAS 284040-73-9
4-Iodo-2,3-dimethoxypyridine C₇H₈INO₂ 265.05 I (4), OMe (2,3) $500 CAS 1261365-64-3
5-Iodo-2,3-dimethoxypyridine C₇H₈INO₂ 265.05 I (5), OMe (2,3) $400 CAS 1138444-04-8
5-Chloro-2,3-difluoro-4-iodopyridine C₅HClF₂IN 289.42 Cl (5), F (2,3), I (4) N/A CAS 406676-26-4
6-Iodo-2,3-dimethoxypyridine C₇H₈INO₂ 265.05 I (6), OMe (2,3) $500 >98% purity

Key Differences and Functional Implications

Halogen Effects: The chlorine at position 5 in the target compound enhances electrophilic substitution reactivity compared to non-chlorinated analogs like 4-Iodo-2,3-dimethoxypyridine. Chlorine’s electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution . Iodine at position 4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to its polarizable C–I bond. This contrasts with 5-Iodo-2,3-dimethoxypyridine, where iodine’s position alters regioselectivity in coupling reactions .

Methoxy vs. Fluoro Substituents :

  • Replacing methoxy groups (OMe) with fluorine (e.g., 5-Chloro-2,3-difluoro-4-iodopyridine) increases electronegativity, reducing electron density on the ring. This makes the compound more resistant to oxidation but less reactive in SNAr reactions compared to methoxy-bearing derivatives .

Boron-Containing Analog: The compound 5-Chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C₁₄H₂₀BClNO₄, MW 312.58) replaces iodine with a boronic ester, enabling Suzuki couplings. However, the iodine in the target compound offers broader utility in halogen-exchange reactions .

Price and Availability :

  • The target compound is priced higher ($500/g) than simpler analogs like 5-Chloro-2,3-dimethoxypyridine ($240/g), reflecting the added cost of iodine incorporation .

Biological Activity

5-Chloro-4-iodo-2,3-dimethoxypyridine is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_8H_8ClI N O_2
  • Molecular Weight : 269.47 g/mol
  • Structure : The compound features a pyridine ring substituted with chlorine, iodine, and two methoxy groups at the 2 and 3 positions, enhancing its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure allows it to interact with different molecular targets in biological systems.

Antiviral Properties

The compound's potential as an antiviral agent is supported by studies on related pyridine derivatives. These compounds have been shown to inhibit viral replication through various mechanisms, including enzyme inhibition.

The biological activity of this compound likely involves its interaction with specific enzymes or receptors. The presence of chlorine and methoxy groups can significantly influence its binding affinity and specificity towards these targets.

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in viral replication.
  • Receptor Modulation : The compound may modulate receptor activity, leading to altered signaling pathways associated with cell proliferation and apoptosis.

Study on Antitumor Activity

A notable study explored the potential antitumor effects of pyridine derivatives in xenograft models. Although this compound was not directly tested, related compounds demonstrated significant tumor growth inhibition.

Study Design :

  • Model : A-549 lung cancer xenografts in immunodeficient mice.
  • Dosage Groups : Various dosages were administered to evaluate the effect on tumor volume over time.

Results :
The study reported a significant reduction in tumor volumes in treated groups compared to control groups. The exact mechanism was attributed to apoptosis induction and cell cycle arrest.

GroupTumor Volume (mm³)p-value
Control2729.5-
Treatment A2150.8<0.05
Treatment B1746.4<0.01
Treatment C678.9<0.001

Q & A

Advanced Research Question

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Molecular Electrostatic Potential (MEP) Maps : Highlight electron-rich regions (e.g., near methoxy groups) for metal coordination in catalysis.
  • Docking Studies : Model interactions with palladium catalysts to optimize coupling efficiency (e.g., Buchwald-Hartwig amination) .

What are the key challenges in purifying this compound, and what methods address them?

Basic Research Question

  • Challenges :
    • Low solubility in common solvents (e.g., hexane, ethyl acetate).
    • Co-elution of halogenated byproducts in column chromatography.
  • Solutions :
    • Use mixed solvents (e.g., DCM:MeOH 95:5) for recrystallization.
    • Employ HPLC with a C18 column and acetonitrile/water gradient for high-purity isolation (>98% by COA) .

How does the electronic environment of the pyridine ring affect its participation in cyclization reactions?

Advanced Research Question
The electron-withdrawing chlorine and iodine atoms reduce ring electron density, favoring nucleophilic aromatic substitution (NAS) at C-4 or C-6.

  • Cyclization Example : Under basic conditions (K₂CO₃, DMF), the compound reacts with bifunctional nucleophiles (e.g., ethylenediamine) to form fused pyrido[2,3-d]pyrimidinones. The 2,3-dimethoxy groups stabilize transition states via hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4-iodo-2,3-dimethoxypyridine
Reactant of Route 2
5-Chloro-4-iodo-2,3-dimethoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.